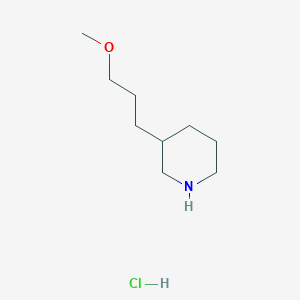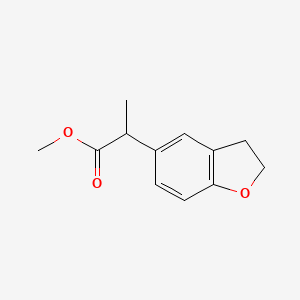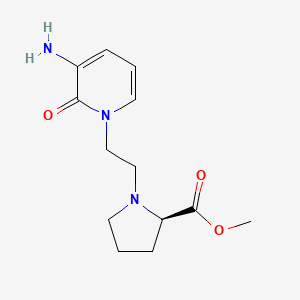![molecular formula C7H5BrN2O2 B13328153 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)
8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains a bromine atom, a pyridine ring, and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the bromination of a pyrido[3,2-b][1,4]oxazin-3(4H)-one precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 8-azido-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one or 8-thiocyanato-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a nonsteroidal mineralocorticoid antagonist, which could be useful in treating conditions such as hypertension and heart failure.
Material Science: The compound can be used as a building block for the synthesis of fluorescent materials for high-performance organic light-emitting diodes (OLEDs).
Biological Research: It is studied for its interactions with various biological targets, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, as a nonsteroidal mineralocorticoid antagonist, it binds to mineralocorticoid receptors, inhibiting their activity and thereby reducing the effects of aldosterone . This can lead to decreased sodium retention and blood pressure.
Comparison with Similar Compounds
Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Similar structure but with a morpholine ring instead of a bromine atom.
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with applications in material science.
1H-pyrrolo[2,3-b]pyridine: A compound with potent activities against fibroblast growth factor receptors, used in cancer therapy.
Uniqueness: 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which can be a versatile functional group for further chemical modifications. Its potential as a nonsteroidal mineralocorticoid antagonist also sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H5BrN2O2 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
8-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5BrN2O2/c8-4-1-2-9-7-6(4)12-3-5(11)10-7/h1-2H,3H2,(H,9,10,11) |
InChI Key |
DMUALIZLSDHQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC=CC(=C2O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopentyl-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13328075.png)
![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)



![(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13328116.png)
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-](/img/structure/B13328146.png)
